Benzofuran-7-ylmethanol

Vue d'ensemble

Description

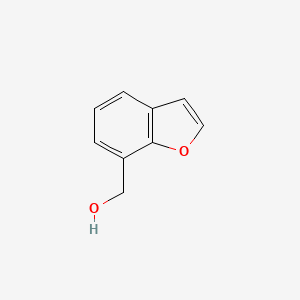

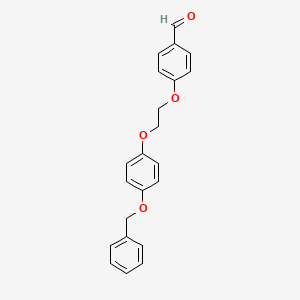

Benzofuran-7-ylmethanol, also known as 1-Benzofuran-7-ylmethanol, is a compound with the molecular weight of 148.16 . It is a liquid at ambient temperature .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of Benzofuran-7-ylmethanol consists of 9 Carbon atoms, 8 Hydrogen atoms, and 2 Oxygen atoms . The InChI code is1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 . Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions. For example, the Pd-catalyzed intramolecular Heck reaction is a well-known reaction in the construction of the benzofuran ring .Physical And Chemical Properties Analysis

Benzofuran-7-ylmethanol is a liquid at ambient temperature . Its molecular weight is 148.16 .Applications De Recherche Scientifique

Antitumor Activity

Benzofuran derivatives have been identified to possess strong antitumor properties . They are involved in the development of novel scaffold compounds utilized as anticancer agents . The structure of Benzofuran-7-ylmethanol can be modified to enhance its efficacy in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy research.

Antimicrobial Agents

The benzofuran scaffold is increasingly being explored for its potential as an antimicrobial agent . Benzofuran-7-ylmethanol could serve as a core structure for developing new antimicrobial drugs that target resistant strains of bacteria and other pathogens.

Antiviral Applications

Some benzofuran compounds have demonstrated anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease . Research into Benzofuran-7-ylmethanol may lead to the discovery of new antiviral medications, particularly for viruses that have limited treatment options.

Antioxidative Properties

Benzofuran derivatives are known for their antioxidative activities . This property is crucial in the development of drugs that protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Natural Product Synthesis

Benzofuran rings are a basic structural unit in many biologically active natural medicines and synthetic chemical raw materials . Benzofuran-7-ylmethanol can be used in the synthesis of complex natural products, contributing to the discovery and production of new drugs.

Pharmacological Diversity

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Benzofuran-7-ylmethanol, due to its versatile structure, can be a key molecule in the exploration of new pharmacological applications, including antiarrhythmic, dermatological, and other therapies.

Mécanisme D'action

Target of Action

Benzofuran-7-ylmethanol, a derivative of the benzofuran compound, has been found to interact with various targets. One of the primary targets of benzofuran compounds is Lysozyme , an enzyme that plays a crucial role in the immune response by breaking down the cell walls of certain bacteria . Benzofuran derivatives have also been used in the design of antimicrobial agents that are active toward different clinically approved targets .

Mode of Action

The interaction of Benzofuran-7-ylmethanol with its targets can lead to significant changes in the biological system. For instance, the phenolic hydroxy group of benzofuran has been found to be crucial for modulating anticancer activity. The presence of a hydrogen-donating group promotes the formation of favorable interactions with the target, hence inducing its cytotoxic properties .

Biochemical Pathways

Benzofuran-7-ylmethanol can affect various biochemical pathways. For instance, benzofuran-based compounds have been found to have extensive potential as antimicrobial agents . Additionally, benzofuran compounds have been found to be involved in coordination complexes with metal ions, which play a crucial role in many biochemical reactions .

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a focus of recent research, with improvements in bioavailability being one of the targets achieved with most of the more recent compounds .

Result of Action

The molecular and cellular effects of Benzofuran-7-ylmethanol’s action can be significant. For instance, some substituted benzofurans have shown dramatic anticancer activities . The compound’s interaction with its targets can lead to the inhibition of cell growth, demonstrating its potential as a therapeutic agent .

Action Environment

The action, efficacy, and stability of Benzofuran-7-ylmethanol can be influenced by various environmental factorsFor instance, the presence of metal ions can influence the activity of benzofuran compounds in biochemical reactions .

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives have been attracting attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Propriétés

IUPAC Name |

1-benzofuran-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROYZLIPNLVAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596266 | |

| Record name | (1-Benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-7-ylmethanol | |

CAS RN |

209256-55-3 | |

| Record name | (1-Benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)

![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)

![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)

![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)

![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)

![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarbohydrazide](/img/structure/B1288143.png)